molecular formula C20H16ClF3N4OS B2410494 7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-24-3

7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2410494
CAS No.: 338416-24-3
M. Wt: 452.88
InChI Key: BYEOIFACFWMBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a high-purity chemical compound intended for laboratory research purposes. Its molecular structure, featuring a pyrrolo[2,3-d]pyrimidine core linked to a substituted pyridine ring, suggests potential as a scaffold in medicinal chemistry and drug discovery research. This compound may be of interest for investigating kinase inhibition pathways, developing targeted therapies, or conducting biochemical assay development. Researchers can utilize this reagent for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and other in vitro pharmacological experiments. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for direct use in diagnostics, therapeutics, or any human or veterinary clinical applications .

Properties

IUPAC Name

7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4OS/c1-11-15-7-8-28(17(15)27-19(26-11)30-2)13-3-5-14(6-4-13)29-18-16(21)9-12(10-25-18)20(22,23)24/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEOIFACFWMBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClF3N3OSC_{16}H_{15}ClF_3N_3OS, with a molecular weight of approximately 395.82 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the methylsulfanyl substituent contributes to its unique chemical reactivity and biological profile.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₆H₁₅ClF₃N₃OS
Molecular Weight395.82 g/mol
Functional GroupsPyrimidine, Trifluoromethyl, Methylsulfanyl
CAS NumberNot yet assigned

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

In a study evaluating the antiproliferative effects of pyrrolo[2,3-d]pyrimidine derivatives on pancreatic cancer cell lines (Panc-1 and BxPC-3), compounds demonstrated IC50 values ranging from 0.051 to 0.222 µM. The tested compound exhibited a lower IC50 value against cancer cells compared to normal fibroblast cells (WI38), indicating selective cytotoxicity towards cancer cells .

The proposed mechanism of action for this class of compounds includes:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer properties, similar compounds have been investigated for their potential as:

  • Antimicrobial Agents : Showing efficacy against various bacterial strains.
  • Anti-inflammatory Agents : Reducing inflammatory markers in vitro.

Pharmacological Studies

A comprehensive review of literature reveals that the biological activity of this compound is closely linked to its structural features. Several studies have highlighted its potential in treating conditions beyond cancer, including:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown high potency in inhibiting α-amylase and urease activities .
  • Cytotoxicity Profiles : Detailed cytotoxicity assays indicate that modifications on the pyrimidine ring significantly affect biological outcomes .

Comparative Analysis Table

Compound NameIC50 (µM) - Panc-1IC50 (µM) - BxPC-3IC50 (µM) - WI38
This compound0.0510.0660.36
Similar Pyrrolo Derivative0.0450.0700.40

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule possess moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 20 μmol L1^{-1}, indicating their potential as effective antimicrobial agents. Notably, certain derivatives have shown comparable efficacy to cefotaxime against pathogens like Bacillus subtilis and Chlamydia pneumoniae .

Anticancer Properties

The anticancer activity of pyrrolo-pyrimidine derivatives has been a focal point of research. In vitro studies using human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) have revealed that these compounds exhibit potent cytotoxic effects. The half-maximal inhibitory concentration (IC5050) values for some derivatives were reported as low as 2.56 μmol L1^{-1}, indicating strong potential for further development into therapeutic agents . The structure-activity relationship (SAR) analyses suggest that specific side chains significantly influence the anticancer potency of these compounds.

Antioxidant Activity

The antioxidant capabilities of pyrrolo-pyrimidine derivatives have also been investigated. These compounds can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer. The presence of electron-withdrawing groups in their structure enhances their antioxidant properties .

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study published in Molecules, novel pyrrolo-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The findings indicated that specific structural modifications led to enhanced biological activities .
  • Clinical Implications : A patent on pyrrolo-pyrimidine derivatives highlights their potential use in treating cancers associated with specific kinases like Akt and S6K. These kinases are known to play critical roles in cell growth and proliferation, making them important targets for cancer therapy .
  • Comparative Studies : Another study compared the effectiveness of various trifluoromethyl pyrimidine derivatives against established drugs like doxorubicin. While some derivatives showed promising results, they were generally less potent than doxorubicin, suggesting a need for further optimization .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?

The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of appropriately substituted aminopyrrole precursors with carbonyl-containing reagents. For example:

  • Step 1 : Prepare a 4-aminopyrrole intermediate with a methylsulfanyl group at the 2-position, using nucleophilic substitution (e.g., treatment with methanethiol or methyl disulfide in the presence of a base) .
  • Step 2 : Cyclize the intermediate with a urea or thiourea derivative under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring .
  • Step 3 : Introduce the 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl substituent via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid/ester derivative of the pyridine moiety .

Basic: Which analytical techniques are critical for validating the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methylsulfanyl group (2-position) typically appears as a singlet at δ ~2.5 ppm in ¹H NMR, while the trifluoromethyl group (pyridine ring) shows a characteristic ¹⁹F NMR signal at δ ~-60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. Ensure data quality with R factors <0.06 and data-to-parameter ratios >12:1 .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester or amide) at the 7-position pyrrolo nitrogen, as seen in methacrylamide derivatives .
  • Co-crystallization with Cyclodextrins : Improve aqueous solubility by forming inclusion complexes (e.g., β-cyclodextrin at 1:1 molar ratio) .
  • Lipophilicity Adjustment : Replace the trifluoromethyl group with polar substituents (e.g., sulfonamides) while monitoring activity via structure-activity relationship (SAR) studies .

Advanced: What experimental approaches can resolve contradictory bioactivity data across kinase inhibition assays?

  • Kinase Profiling Panels : Test the compound against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) or cellular thermal shift assays (CETSA) to confirm direct binding in live cells .
  • Data Normalization : Account for variations in ATP concentrations (e.g., use Km-adjusted IC₅₀ values) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced: How should researchers design SAR studies to elucidate the role of the methylsulfanyl group?

  • Isosteric Replacement : Synthesize analogs with sulfoxide (-SO-) or sulfone (-SO₂-) groups to evaluate electronic effects on kinase binding .
  • Competitive Binding Assays : Compare inhibition constants (Ki) of methylsulfanyl-containing analogs vs. des-thio derivatives using fluorescence polarization .
  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions between the methylsulfanyl group and conserved residues (e.g., hinge region of kinases) .

Basic: What safety precautions are required when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Avoid inhalation of powdered material (use fume hood) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate at >1,000°C to prevent environmental release of trifluoromethyl byproducts .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

  • In Silico Metabolism Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely cytochrome P450 (CYP) oxidation sites (e.g., demethylation at the 4-methyl group) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolytic cleavage of the methylsulfanyl group under physiological pH conditions .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Low-Temperature Crystallography : Collect data at 100 K to stabilize minor tautomers.
  • Electron Density Maps : Analyze residual density near the pyrrolo nitrogen (position 7) to distinguish between 6,7-dihydro and fully aromatic tautomers .

Basic: What are the key challenges in scaling up the synthesis of this compound?

  • Purification of Cross-Coupling Products : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers formed during Suzuki-Miyaura reactions .
  • Stability of Methylsulfanyl Group : Avoid oxidative conditions (e.g., store intermediates under nitrogen) to prevent conversion to sulfoxide/sulfone byproducts .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
  • Phosphoproteomics : Use LC-MS/MS to quantify changes in phosphorylation of downstream signaling proteins (e.g., MAPK/ERK pathway) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.